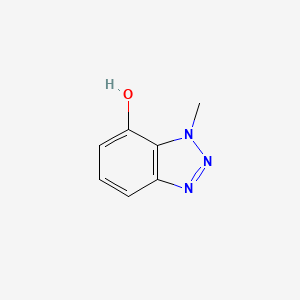

3-Methylbenzotriazol-4-ol

Cat. No. B8513198

Key on ui cas rn:

163298-75-7

M. Wt: 149.15 g/mol

InChI Key: OLGIDSZESDSBND-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06130217

Procedure details

The title compound was prepared from 2-amino-3-nitrophenol according to a procedure adapted from Tet. Lett. 23, 3315 (1982). 2-Amino-3-nitrophenol (7.7 g, 50 mmol) in dry THF (20 mL) was treated dropwise with formic-acetic anhydride (130 mmol) in THF (10 mL) at about -5° C. under N2 (g). After stirring 3 hours the mixture was concentrated in vacuo to a viscous oil which was redissolved in THF (12 mL) and treated dropwise with 2M borane-dimethylsulfide in THF (63 mL) at about -5° C. When the addition was complete the mixture was heated to reflux (2 hours), cooled in ice and quenched with MeOH (20 mL). After stirring for 1 hour at about 22° C., anhydrous HCl was bubbled into the solution to acidity it to about pH 2. The mixture was refluxed for 1 hour and concentrated in vacuo. The residue was dissolved in H2O, neutralized with conc. NH4OH and cooled (16 hours) to produce a dark brown solid. This wet material was dissolved in CHCl3, dried over Na2SO4 and concentrated in vacuo to afford a red-brown solid (6.72 g; >95% purity) which was used directly in the syntheses of 3-methylbenzimidazol-4-ol and 3-methylbenzotriazol-4-ol (below).

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].[C:12](OC=O)(=O)C.CN1C2C(O)=CC=CC=2N=C1.CN1C2C(O)=CC=CC=2N=N1>C1COCC1.C(Cl)(Cl)Cl>[CH3:12][NH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=C1[N+](=O)[O-])O

|

Step Two

|

Name

|

|

|

Quantity

|

7.7 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=C1[N+](=O)[O-])O

|

|

Name

|

|

|

Quantity

|

130 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=NC2=C1C(=CC=C2)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1N=NC2=C1C(=CC=C2)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring 3 hours the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated in vacuo to a viscous oil which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was redissolved in THF (12 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated dropwise with 2M borane-dimethylsulfide in THF (63 mL) at about -5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (2 hours)

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with MeOH (20 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 1 hour at about 22° C.

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

anhydrous HCl was bubbled into the solution to acidity it to about pH 2

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for 1 hour

|

|

Duration

|

1 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in H2O

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled (16 hours)

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a dark brown solid

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a red-brown solid (6.72 g; >95% purity) which

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |